molecular formula C9H11F2NO B13558578 3-Amino-3-(2,3-difluorophenyl)propan-1-ol

3-Amino-3-(2,3-difluorophenyl)propan-1-ol

Cat. No.: B13558578
M. Wt: 187.19 g/mol
InChI Key: UCCMLMIJLWCYFP-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound features a propanol backbone substituted with an amino group and a difluorophenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-difluorophenyl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: 3-(2,3-Difluorophenyl)propanal

    Reduction: 3-Amino-3-(2,3-difluorophenyl)propan-1-amine

    Substitution: 3-Acetamido-3-(2,3-difluorophenyl)propan-1-ol

Scientific Research Applications

3-Amino-3-(2,3-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2,3-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-amino-3-(2,3-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2

InChI Key

UCCMLMIJLWCYFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CCO)N

Origin of Product

United States

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